molecular formula C12H16F3NO B2469121 Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1465524-59-7

Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2469121
CAS No.: 1465524-59-7
M. Wt: 247.261
InChI Key: QZAZKWMGHYAZIG-UHFFFAOYSA-N
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Description

Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is an organic compound characterized by the presence of an ethyl group, a trifluoropropoxy group, and a phenylmethylamine structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ethylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoropyruvate
  • 4-(3,3,3-trifluoropropoxy)phenylmethanol
  • 1-ethyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine

Uniqueness

Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to its specific combination of an ethyl group, a trifluoropropoxy group, and a phenylmethylamine structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-16-9-10-3-5-11(6-4-10)17-8-7-12(13,14)15/h3-6,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAZKWMGHYAZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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